molecular formula C17H25NO4Se B13150588 (2S)-4-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

(2S)-4-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Cat. No.: B13150588
M. Wt: 386.4 g/mol
InChI Key: SBTSPTQWQDAMOY-AWEZNQCLSA-N
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Description

This compound features a butanoic acid backbone with two critical substituents:

  • Position 2: A tert-butoxycarbonyl (Boc)-protected amino group. The Boc group enhances stability during synthesis and modulates bioavailability by increasing hydrophobicity.
  • Position 4: A (4-methylphenyl)methylselanyl (-Se-CH₂-C₆H₄-4-CH₃) group.

Selenium’s unique biochemistry—such as its role in antioxidant enzymes like glutathione peroxidase—suggests this compound could interact with redox-sensitive pathways or enzymes. The Boc group, while inert in many biological contexts, may require enzymatic cleavage in vivo to release the active amine .

Properties

Molecular Formula

C17H25NO4Se

Molecular Weight

386.4 g/mol

IUPAC Name

(2S)-4-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C17H25NO4Se/c1-12-5-7-13(8-6-12)11-23-10-9-14(15(19)20)18-16(21)22-17(2,3)4/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m0/s1

InChI Key

SBTSPTQWQDAMOY-AWEZNQCLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C[Se]CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)C[Se]CCC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : The backbone consists of a butanoic acid derivative.
  • Functional Groups :
    • A methylselanyl group, which is known for its antioxidant properties.
    • An isopropyl carbamate moiety, which may enhance bioavailability.

This combination of functional groups suggests potential interactions with biological systems that could lead to various pharmacological effects.

Antioxidant Properties

Research indicates that selenium-containing compounds exhibit significant antioxidant activity. The methylselenyl group in this compound may contribute to the following:

  • Free Radical Scavenging : Selenium can neutralize reactive oxygen species (ROS), thus protecting cells from oxidative stress.
  • Enzyme Modulation : Compounds like this can influence the activity of selenoenzymes, which play a role in redox homeostasis.

Anti-Cancer Activity

Several studies have explored the anti-cancer potential of selenium compounds. Key findings include:

  • Inhibition of Tumor Growth : Methylselenyl derivatives have been shown to inhibit the proliferation of various cancer cell lines.
  • Mechanisms of Action :
    • Induction of apoptosis in cancer cells.
    • Modulation of signaling pathways involved in cell survival and proliferation.

A notable study demonstrated that a related methylselenyl compound reduced tumor size in animal models by inducing apoptosis and inhibiting angiogenesis .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Research has shown that selenium compounds can:

  • Reduce Inflammatory Cytokines : They may lower levels of pro-inflammatory cytokines, thereby alleviating inflammation.
  • Modulate Immune Response : Selenium plays a crucial role in immune function, potentially enhancing the body's response to inflammation.

Case Study 1: Cancer Cell Lines

A study conducted on various human cancer cell lines (e.g., breast, prostate) revealed that treatment with methylselenyl compounds resulted in:

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)15Apoptosis induction
PC-3 (Prostate)10Cell cycle arrest
HeLa (Cervical)12ROS generation

These findings suggest that the compound's biological activity may be attributed to its ability to induce oxidative stress selectively in cancer cells while sparing normal cells .

Case Study 2: In Vivo Studies

In vivo studies using mouse models have shown that administration of methylselenyl compounds led to:

  • Tumor Size Reduction : Significant decrease in tumor volume compared to control groups.
  • Survival Rate Improvement : Enhanced survival rates were observed in treated mice, indicating potential therapeutic benefits.

The mechanism was linked to both direct cytotoxic effects on tumor cells and indirect effects through immune modulation .

Scientific Research Applications

The compound (2S)-4-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a complex organic molecule with significant potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. This article explores its applications, supported by relevant case studies and data.

Structural Features

The molecular formula of the compound is C17H25NO4SeC_{17}H_{25}NO_4Se, with a molecular weight of 386.4 g/mol. Its structure includes:

  • A butanoic acid backbone
  • A methylselanyl group, which is known for its antioxidant properties
  • An oxycarbonylamino moiety that may enhance biological activity

Preliminary studies indicate that this compound exhibits various biological activities, which can be summarized as follows:

Activity Description
Antioxidant Activity The selenium component may offer protective effects against oxidative stress.
Anticancer Properties Potential to inhibit cancer cell proliferation through various mechanisms.
Enzyme Inhibition May act as an inhibitor of specific enzymes involved in metabolic pathways.

These activities suggest that the compound could play a role in therapeutic applications, particularly in combating oxidative stress and cancer.

Medicinal Chemistry

The unique combination of selenium and amino acid functionalities within the compound suggests a variety of applications in medicinal chemistry. Research has shown that selenium-containing compounds often exhibit enhanced biological activity due to their ability to interact with cellular pathways.

Case Study: Antioxidant Properties

A study investigated the antioxidant properties of selenium compounds, highlighting their ability to reduce oxidative damage in cells. The findings suggest that compounds like (2S)-4-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid could be beneficial in developing treatments for diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

Enzyme Inhibition Studies

Research into enzyme inhibition has identified several potential targets for this compound. For instance, compounds with similar structures have been shown to inhibit enzymes involved in metabolic disorders. This property could be leveraged to develop new therapeutic agents for conditions like diabetes or obesity.

Case Study: Metabolic Pathway Interactions

A recent investigation into the interaction of selenium-containing compounds with metabolic enzymes revealed promising results. The study demonstrated that these compounds could modulate enzyme activity, leading to improved metabolic outcomes in animal models.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key analogs with structural similarities to the target compound:

Compound Name Substituent at C4 Protecting Group at C2 Biological Activity/Notes Reference
(2S)-4-[(4-methylphenyl)methylselanyl]-2-[(Boc)amino]butanoic acid (4-methylphenyl)methylselanyl Boc Hypothesized redox activity; stability N/A
Ethyl (2S)-4-hydroxy-2-[(Boc)amino]butanoate Hydroxy (-OH) Boc Synthesis intermediate; polar, lower logP
(2S)-2-acetamido-4-(methylsulfanyl)butanoic acid Methylsulfanyl (-S-CH₃) Acetamido (-NHCOCH₃) Metabolic studies; sulfur redox chemistry
(2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid 4-methylbenzenesulfonamido (-SO₂NH-C₆H₄-CH₃) None (free amine) Antibacterial potential; sulfonamide class
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids (e.g., compound 1 ) Carboxymethylsulfanyl (-S-CH₂-COOH) None Antiproliferative activity; Michael adducts

Key Findings

Selenium vs. Sulfur: Selenium’s larger atomic radius and lower electronegativity compared to sulfur may enhance nucleophilicity, influencing interactions with electrophilic targets (e.g., cysteine proteases or viral integrases) . highlights that scaffold similarity (e.g., oleanolic acid vs. hederagenin) correlates with shared mechanisms of action (MOAs). The target compound’s selanyl group could redirect its MOA compared to sulfur analogs .

Protecting Groups :

  • The Boc group in the target compound improves synthetic yield and stability but may reduce cellular uptake compared to free amines (e.g., sulfonamido group in ) .
  • Ethyl ester derivatives () are often prodrugs, requiring hydrolysis for activation, whereas sulfonamides () are typically bioactive without modification.

Biological Activity: Sulfur-containing analogs like 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids exhibit antiproliferative activity, possibly via thiol-mediated apoptosis . Selenium’s pro-oxidant properties might amplify this effect. Piroxicam analogs () with EC₅₀ values of 20–25 µM against HIV suggest that selenium’s redox activity could enhance antiviral potency, though cytotoxicity risks remain .

Physicochemical Properties: The Boc group increases molecular weight (~247 g/mol in vs. Selenium’s polarizability may enhance binding to hydrophobic pockets in enzymes compared to sulfur .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound typically involves a multi-step synthetic strategy focusing on selective protection of both the amino group and the selenol side chain to prevent premature oxidation or side reactions. The general synthetic approach is as follows:

  • Amino Group Protection: The amino group of D-selenocysteine is protected using the tert-butoxycarbonyl (Boc) group. This protection is achieved by reacting the free amino acid with di-tert-butyl dicarbonate (Boc2O) under mildly basic conditions, typically in an aqueous-organic solvent mixture such as dioxane-water or tetrahydrofuran (THF)-water.

  • Selenol Side Chain Protection: The selenol (-SeH) group is protected by alkylation with p-methylbenzyl chloride, forming the p-methylbenzyl selenide (pMeBzl) protecting group. This step is usually conducted under inert atmosphere (nitrogen or argon) to avoid oxidation of selenium, using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in anhydrous solvents like dimethylformamide (DMF) or acetonitrile.

  • Reaction Conditions: The entire synthesis is carried out under mild temperatures (0–25 °C) to minimize side reactions and oxidation. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Industrial Production Methods

In industrial or large-scale settings, the synthesis of this compound is integrated into automated solid-phase peptide synthesis (SPPS) workflows:

  • Automated Peptide Synthesizers: The protected amino acid is incorporated into peptide chains via standard coupling protocols using carbodiimide or uronium salt-based coupling reagents.

  • Purification: After synthesis, the compound or peptide containing this residue is purified by preparative HPLC to ensure high purity and removal of side products.

  • Deprotection: Final deprotection steps involve removal of Boc groups using trifluoroacetic acid (TFA) and cleavage of the pMeBzl group under reductive conditions or specific cleavage protocols tailored to preserve the integrity of the selenocysteine residue.

Chemical Reactions and Analysis

The compound’s preparation involves critical chemical transformations:

Step Reaction Type Reagents/Conditions Outcome
Amino protection Carbamate formation Boc2O, base, mild aqueous-organic solvent Boc-protected amino group
Selenol protection Alkylation p-methylbenzyl chloride, base, inert solvent pMeBzl-protected selenol side chain
Purification Chromatography Preparative HPLC Pure protected amino acid
Deprotection (optional) Acidolysis or reductive cleavage TFA for Boc removal; reductive agents for pMeBzl Free selenocysteine or peptide incorporation

Data Tables Summarizing Preparation and Properties

Table 1: Summary of Preparation Steps and Conditions

Step Reagents/Conditions Purpose Notes
Boc Protection Di-tert-butyl dicarbonate, base, mild solvent Protect amino group Avoids side reactions
pMeBzl Protection p-methylbenzyl chloride, NaH or K2CO3, DMF Protect selenol side chain Conduct under inert atmosphere
Purification Preparative HPLC Isolate pure product Ensures high purity
Deprotection (optional) TFA (for Boc), reductive cleavage (for pMeBzl) Remove protecting groups Controlled to preserve selenium

Table 2: Chemical and Physical Properties

Property Value Source
Molecular Formula C16H23NO4Se PubChem
Molecular Weight 372.3 g/mol PubChem
IUPAC Name (2S)-4-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid PubChem
CAS Number 102528241 PubChem
Stability Sensitive to oxidation; stable under inert atmosphere and dry conditions Literature synthesis reports

Research Results and Applications Related to Preparation

  • The compound’s preparation is optimized to maintain the redox-sensitive selenium in its reduced selenol form until incorporation into peptides.

  • Studies demonstrate that the use of pMeBzl as a protecting group provides enhanced stability compared to other selenol protecting groups, facilitating cleaner synthesis and higher yields.

  • The Boc protection strategy is standard in peptide chemistry, allowing compatibility with automated SPPS and facilitating scale-up for industrial applications.

  • Analytical methods such as NMR, mass spectrometry, and HPLC are routinely employed to confirm the identity and purity of the synthesized compound.

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